3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806956
InChI: InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3
SMILES:
Molecular Formula: C13H27N
Molecular Weight: 197.36 g/mol

3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

CAS No.:

Cat. No.: VC17806956

Molecular Formula: C13H27N

Molecular Weight: 197.36 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine -

Specification

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
IUPAC Name 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Standard InChI InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3
Standard InChI Key ZCUQVWDSXFIVFL-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1)NC(C)C(C)C)C

Introduction

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a chemical compound with a unique structure featuring a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions. It also includes an amine group attached to a branched alkyl chain, specifically a 3-methylbutan-2-yl group. This compound has a molecular formula of C13H27N and a molecular weight of 197.36 g/mol .

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can be achieved through various methods, typically involving the reaction of simpler starting materials to form the complex amine structure. These methods highlight the versatility in synthesizing such compounds for further functionalization or derivative synthesis.

Potential Applications

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological properties. Amines are known to interact with biological systems, influencing neurotransmitter activity or acting as enzyme inhibitors. Further studies are necessary to elucidate any specific pharmacological effects or toxicological profiles associated with this compound.

Comparison with Similar Compounds

Similar compounds include:

Compound NameCAS NumberMolecular FormulaKey Differences
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine1342748-67-7C13H27NTwo methyl groups on cyclohexane
3-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine1132763-80-4C12H25NOne methyl group on cyclohexane
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amines1339106-85-2C13H27NTwo methyl groups on nitrogen

These comparisons highlight how minor structural variations can lead to different properties and potential applications in chemical synthesis and biological interactions.

Research Findings and Future Directions

Given the limited data on the biological activity of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, further research is needed to explore its potential applications and safety profile. Interaction studies involving this compound would focus on its behavior in biological systems or its reactivity with other chemical species, which are essential for determining practical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator